molecular formula C16H18N6O6 B11046403 2-[2-(2-methoxyethoxy)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-N-(4-nitrophenyl)acetamide

2-[2-(2-methoxyethoxy)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-N-(4-nitrophenyl)acetamide

Cat. No.: B11046403
M. Wt: 390.35 g/mol
InChI Key: KANKDZSDGXRMOT-UHFFFAOYSA-N
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Description

2-[2-(2-methoxyethoxy)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-N-(4-nitrophenyl)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and an acetamide group attached to a nitrophenyl moiety. The presence of the methoxyethoxy group adds to its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-methoxyethoxy)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-N-(4-nitrophenyl)acetamide typically involves a multi-step process The initial step often includes the formation of the triazolopyrimidine core through a cyclization reaction involving appropriate precursorsThe reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-methoxyethoxy)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-N-(4-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted derivatives, oxides, and other functionalized analogs .

Scientific Research Applications

2-[2-(2-methoxyethoxy)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-N-(4-nitrophenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(2-methoxyethoxy)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. The triazolopyrimidine core plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-N-(4-nitrophenyl)acetamide
  • 2-[2-(2-methoxyethoxy)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-N-(4-aminophenyl)acetamide
  • 2-[2-(2-methoxyethoxy)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-N-(4-chlorophenyl)acetamide

Uniqueness

The uniqueness of 2-[2-(2-methoxyethoxy)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-N-(4-nitrophenyl)acetamide lies in its specific structural features, such as the methoxyethoxy group and the nitrophenyl moiety. These features contribute to its distinct chemical reactivity, solubility, and biological activity compared to similar compounds .

Properties

Molecular Formula

C16H18N6O6

Molecular Weight

390.35 g/mol

IUPAC Name

2-[2-(2-methoxyethoxy)-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-N-(4-nitrophenyl)acetamide

InChI

InChI=1S/C16H18N6O6/c1-27-6-7-28-16-19-15-18-14(24)10(9-21(15)20-16)8-13(23)17-11-2-4-12(5-3-11)22(25)26/h2-5,10H,6-9H2,1H3,(H,17,23)(H,18,19,20,24)

InChI Key

KANKDZSDGXRMOT-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=NN2CC(C(=O)NC2=N1)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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